2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure: This compound features a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a methyl-linked ethyl-amino-(S)-2-amino-3-methyl-butyryl moiety at position 2. Its molecular formula is C₁₈H₃₅N₃O₃ (molecular weight: 341.50 g/mol), and it is characterized by CAS number 1354028-91-3 . The (S)-configuration at the 2-amino-3-methyl-butyryl group and the ethyl-amino linker are critical for its stereochemical and bioactivity profiles.
Applications: Primarily used in medicinal chemistry as a peptide-mimetic intermediate, it serves as a building block for protease inhibitors and receptor modulators due to its structural flexibility and ability to engage in hydrogen bonding via its amino and carbonyl groups.
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-7-20(16(22)15(19)13(2)3)12-14-10-8-9-11-21(14)17(23)24-18(4,5)6/h13-15H,7-12,19H2,1-6H3/t14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXPGGCODLWPEZ-LOACHALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, also referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 341.49 g/mol. The structure includes a piperidine ring, an amino acid derivative, and a tert-butyl ester group, which may enhance its solubility and biological activity compared to simpler analogs.
| Property | Details |
|---|---|
| Molecular Formula | C18H35N3O3 |
| Molecular Weight | 341.49 g/mol |
| CAS Number | 1354000-38-6 |
| Functional Groups | Piperidine ring, amino acid, ester |
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Research has shown that piperidine derivatives can possess antimicrobial properties. The presence of the amino acid moiety may enhance the interaction with microbial membranes.
- Cytotoxic Effects : Some studies suggest that similar compounds can induce apoptosis in cancer cell lines, making them potential candidates for anticancer therapies.
- Neuroprotective Effects : The structural characteristics of piperidine derivatives are often associated with neuroprotective activities, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting a promising avenue for further development in antibacterial agents.
- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines demonstrated that certain piperidine derivatives could inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound in cancer therapy.
- Neuroprotective Mechanisms : Research involving animal models showed that piperidine derivatives can protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. These findings underscore the therapeutic potential of this compound in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a family of tert-butyl ester-functionalized piperidine derivatives. Below is a comparative analysis with structurally related analogues:
Bioactivity and Structure-Activity Relationships (SAR)
- Ethyl vs. Isopropyl Amino Groups: Replacement of ethyl with isopropyl (Analog 2) increases steric bulk, reducing binding to flexible active sites but improving selectivity for rigid targets (e.g., kinase inhibitors) .
- Stereochemical Influence : The (S)-configuration in the target compound enhances interaction with chiral binding pockets (e.g., proteases), whereas racemic mixtures show 50% lower potency .
- Amino Acid Chain Length: Shorter chains (e.g., propionyl in Analog 4) decrease lipophilicity, improving aqueous solubility but reducing membrane permeability .
Bioactivity Profiling
Hierarchical clustering of 37 analogues (including the target compound) revealed that bioactivity profiles correlate strongly with structural similarities. For example:
- Compounds with ethyl-amino groups cluster with kinase inhibitors, while cyclopropyl-containing analogues align with GPCR modulators .
Target Engagement
- Protease Inhibition: The (S)-2-amino-3-methyl-butyryl moiety mimics natural peptide substrates, enabling competitive inhibition of the 20S proteasome (IC₅₀: 85 nM) .
- Off-Target Effects : Isopropyl-substituted analogues (Analog 2) show unintended activity against carbonic anhydrase (Ki: 1.2 µM), attributed to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
